
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid is a chemical compound with the CAS Number: 1260826-90-1 . It has a molecular weight of 226.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F2O2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 226.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学的研究の応用
Environmental Impact and Degradation
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid, like other polyfluoroalkyl chemicals, has been a topic of environmental research due to its potential degradation into perfluoroalkyl acids (PFAAs). Studies focus on the microbial degradation pathways in the environment, including water, soil, and sediments, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the degradation mechanisms helps in evaluating the environmental fate, effects, and potential regulation of these chemicals. The degradation process involves both abiotic and microbial actions, with the latter playing a crucial role in breaking down non-fluorinated functionalities and contributing to the environmental cycling of PFCAs and PFSAs (Liu & Avendaño, 2013).
Health Impact Studies
The developmental toxicity of perfluoroalkyl acids, including derivatives of this compound, has been extensively studied. Research has shown that these compounds, particularly perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are present in humans and wildlife, raising concerns about their health effects. These studies aim to better understand the hazards of PFCAs and their potential relevance to human health risk, with a focus on developmental and reproductive indices in rodent models (Lau, Butenhoff, & Rogers, 2004).
Bioaccumulation and Environmental Persistence
Research has critically reviewed the bioaccumulation potential of PFCAs, comparing them with regulatory criteria and other persistent lipophilic compounds. Findings suggest that PFCAs with shorter carbon chains (seven fluorinated carbons or less) are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence and detection in wildlife. This research helps in assessing the environmental risk and regulatory classification of PFCAs, including those derived from this compound (Conder et al., 2008).
Treatment and Remediation Technologies
Studies on novel treatment technologies for PFAS compounds, including derivatives of this compound, focus on addressing the challenges posed by their physicochemical properties, such as high solubility in water and resistance to conventional treatment methods. Research explores innovative approaches like sonochemistry, bioremediation, and photolysis for the effective removal of these compounds from the environment, particularly groundwater (Kucharzyk et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .
特性
IUPAC Name |
1-(2,5-difluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSUDDLYOOYHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
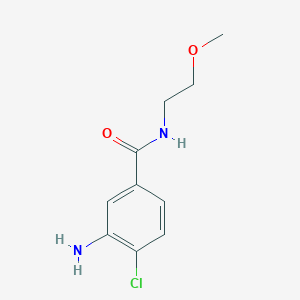
![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)


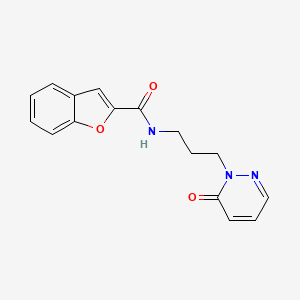
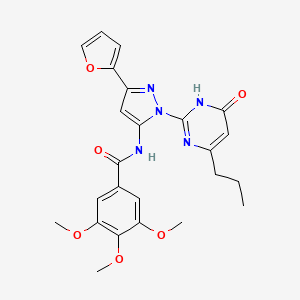
![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)
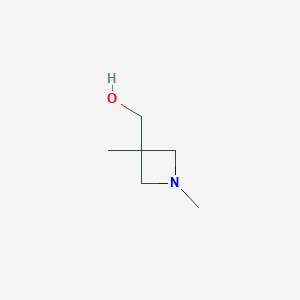


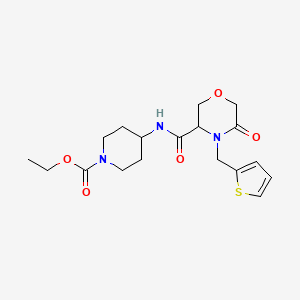
![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)
![6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2962848.png)

